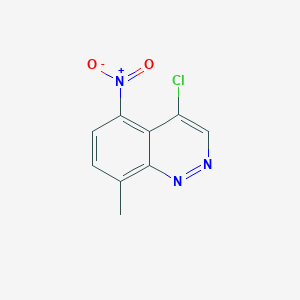
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide is a complex organic compound with the molecular formula C21H22F3N3O3 This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a benzamido group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide, which is then reacted with 3-(trifluoromethyl)benzoyl chloride under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles depending on the desired substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzamido group play crucial roles in its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)picolinamide
- 4-(Trifluoromethyl)benzylamine
Uniqueness
N-Methyl-4-(4-(3-(trifluoromethyl)benzamido)phenoxy)piperidine-2-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C21H22F3N3O3 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
N-methyl-4-[4-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]piperidine-2-carboxamide |
InChI |
InChI=1S/C21H22F3N3O3/c1-25-20(29)18-12-17(9-10-26-18)30-16-7-5-15(6-8-16)27-19(28)13-3-2-4-14(11-13)21(22,23)24/h2-8,11,17-18,26H,9-10,12H2,1H3,(H,25,29)(H,27,28) |
Clé InChI |
LZNSXNCZZHAIGJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CC(CCN1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


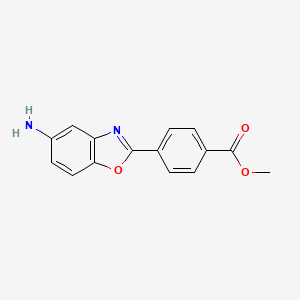
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
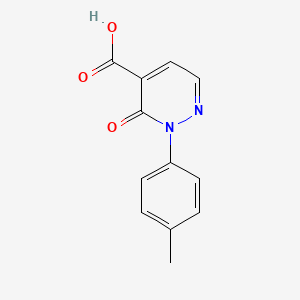
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)

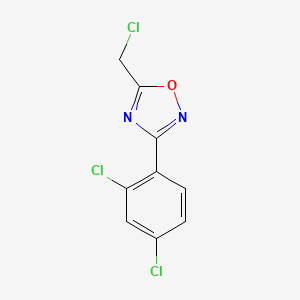
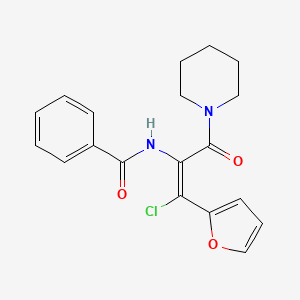
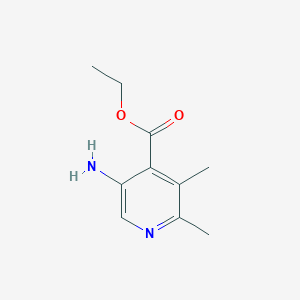

![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11773093.png)
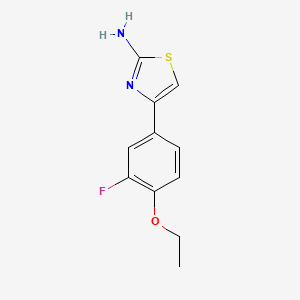
![3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11773100.png)
